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molecular formula C10H7F3N2O7S3 B8479420 Methyl 2-(methylsulfonyl)-7-(((trifluoromethyl)sulfonyl)oxy)thieno[3,2-D]pyrimidine-6-carboxylate

Methyl 2-(methylsulfonyl)-7-(((trifluoromethyl)sulfonyl)oxy)thieno[3,2-D]pyrimidine-6-carboxylate

Cat. No. B8479420
M. Wt: 420.4 g/mol
InChI Key: YECIUCRDDWHRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

A mixture of 253 mg of methyl 2-(methylsulfonyl)-7-{[(trifluoromethyl)sulfonyl]oxy}thieno[3,2-d]pyrimidine-6-carboxylate 5 (example 2), 110 mg of benzeneboronic acid, 392 mg of caesium carbonate and 49 mg of dichloropalladium(II)bis(diphenylphosphino)ferocene in 3.5 ml of toluene is heated at 90° C. for 30 min. The mixture is cooled and poured into water. The aqueous phase is extracted three times with dichloromethane. The organic phases are dried over magnesium sulfate, filtered, and then concentrated under vacuum. The residue is purified on 25 g of silica, elution being carried out with dichloromethane, so as to obtain 145 mg of methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate in the form of a beige solid.
Quantity
110 mg
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
392 mg
Type
reactant
Reaction Step One
[Compound]
Name
dichloropalladium(II)bis(diphenylphosphino)ferocene
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[N:6]=[CH:7][C:8]2[S:13][C:12]([C:14]([O:16][CH3:17])=[O:15])=[C:11](OS(C(F)(F)F)(=O)=O)[C:9]=2[N:10]=1)(=[O:4])=[O:3].[C:26]1(B(O)O)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>C1(C)C=CC=CC=1>[CH3:1][S:2]([C:5]1[N:6]=[CH:7][C:8]2[S:13][C:12]([C:14]([O:16][CH3:17])=[O:15])=[C:11]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[C:9]=2[N:10]=1)(=[O:3])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
253 mg
Type
reactant
Smiles
CS(=O)(=O)C=1N=CC2=C(N1)C(=C(S2)C(=O)OC)OS(=O)(=O)C(F)(F)F
Name
Quantity
110 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
caesium carbonate
Quantity
392 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
dichloropalladium(II)bis(diphenylphosphino)ferocene
Quantity
49 mg
Type
reactant
Smiles
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified on 25 g of silica, elution

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1N=CC2=C(N1)C(=C(S2)C(=O)OC)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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